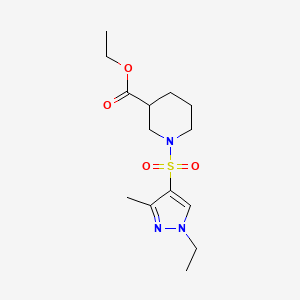

Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate

Description

Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate is a sulfonated piperidine derivative featuring a pyrazole substituent and an ethyl ester group. Its molecular formula is C₁₄H₂₃N₃O₄S, with a molecular weight of 329.419 g/mol . The compound is cataloged under purity standards of 95% and is typically stored at +4°C for stability . Structurally, it combines a piperidine ring sulfonated at the 1-position with a substituted pyrazole (1-ethyl-3-methyl) and an ethyl ester at the 3-position of the piperidine.

The synthesis of analogous sulfonated piperidine esters often involves reacting sulfonyl chlorides with piperidine derivatives in basic aqueous media, as exemplified by the preparation of ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate .

Properties

IUPAC Name |

ethyl 1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-4-16-10-13(11(3)15-16)22(19,20)17-8-6-7-12(9-17)14(18)21-5-2/h10,12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLWIYSTODOJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperidine ring. The final step involves esterification to form the ethyl ester.

Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base such as pyridine.

Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

Esterification: The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

Reduction: Reduced forms of the ester or sulfonyl groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate exhibits potential in drug development, particularly for:

-

Neurological Disorders:

- The compound has shown promise in preclinical studies for treating conditions such as epilepsy and anxiety due to its ability to modulate neurotransmitter systems.

- Antimicrobial Activity:

- Cancer Research:

Agrochemical Applications

The compound is also relevant in agricultural chemistry:

- Pesticide Development:

- Herbicides:

Material Science Applications

In material science, the compound's characteristics lend themselves to several innovative applications:

- Coatings and Polymers:

- Analytical Standards:

Data Table: Summary of Applications

Case Study 1: Antimicrobial Properties

A study conducted on derivatives of ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for new antibiotic development.

Case Study 2: Neurological Applications

Research published in a peer-reviewed journal explored the effects of this compound on anxiety models in rodents. The study found that administration led to a significant reduction in anxiety-like behaviors, indicating its potential therapeutic role in treating anxiety disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyrazole-Sulfonated Piperidine Derivatives

Key Observations :

Aryl-Sulfonated Piperidine Esters

Key Observations :

- Electronic Effects: The electron-withdrawing 4-chlorophenyl group in C₁₄H₁₈ClNO₄S may increase sulfonyl group stability compared to the pyrazole substituent in the target compound .

Hydrogen-Bonding and Crystallography

- The sulfonyl and ester groups in the target compound may participate in hydrogen-bonding networks, similar to patterns observed in piperidine derivatives analyzed via graph-set theory .

- Crystallographic data for analogues like ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate highlight the role of hydrogen bonds in stabilizing crystal structures .

Biological Activity

Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's IUPAC name is Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate, with the molecular formula and a molecular weight of approximately 301.36 g/mol. Its structure features a piperidine ring substituted with a sulfonyl pyrazole, which is critical for its biological activity.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole derivatives have been shown to exhibit inhibitory effects against various cancer cell lines by targeting key oncogenic pathways. For instance, compounds similar to this one have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are crucial in many cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethyl Pyrazole | A549 (Lung Cancer) | 5.0 | EGFR Inhibition |

| Similar Derivative | MCF7 (Breast Cancer) | 2.5 | BRAF Inhibition |

| Ethyl 1-Pyrazole | HeLa (Cervical Cancer) | 3.0 | Telomerase Activity Reduction |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds such as Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Case Study: Inhibition of Nitric Oxide Production

A study demonstrated that this compound significantly reduced LPS-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess notable antimicrobial properties. Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine is influenced by its structural components:

- Sulfonamide Group : Essential for enhancing solubility and biological interaction.

- Pyrazole Ring : Critical for antitumor and anti-inflammatory activities.

- Piperidine Moiety : Provides structural stability and contributes to bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate?

- Answer: A common approach involves coupling a sulfonyl chloride derivative of 1-ethyl-3-methyl-1H-pyrazole with a piperidine-3-carboxylate ester under basic conditions. For example, reactions in polar aprotic solvents like N,N-dimethylacetamide with potassium carbonate as a base facilitate nucleophilic substitution at the sulfonyl group. Post-synthesis purification via silica gel chromatography is recommended to isolate the target compound . Similar protocols for pyrazole sulfonylation and esterification are validated in related studies .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ester/sulfonyl connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Purity should be assessed using high-performance liquid chromatography (HPLC) or elemental analysis, with ≥95% purity typical for research-grade material .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer: While specific toxicity data for this compound are limited, analogous pyrazole derivatives require PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Refer to safety data sheets (SDS) for structurally related compounds, such as Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, which emphasize avoiding ingestion and proper disposal of contaminated materials .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and stereochemistry. Graph set analysis (as per Etter’s formalism) can characterize hydrogen-bonding networks, which are critical for understanding supramolecular packing and stability . For example, the sulfonyl group’s geometry and piperidine ring conformation can be validated against crystallographic data from similar sulfonamide-containing compounds .

Q. How should researchers address contradictory spectroscopic data during characterization?

- Answer: Discrepancies in NMR signals (e.g., overlapping peaks) may arise from dynamic processes or impurities. Use 2D NMR techniques (COSY, HSQC) to resolve signal assignments. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. If purity is suspect, repurify using gradient elution in chromatography . Contradictions in melting points or optical rotation values may indicate polymorphic forms, necessitating differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) .

Q. What strategies optimize the sulfonylation step to maximize yield and minimize side products?

- Answer: Key parameters include:

- Reagent stoichiometry: Use a 1.2–1.5 molar excess of sulfonyl chloride relative to the piperidine ester to drive the reaction.

- Temperature control: Maintain 0–5°C during initial mixing to suppress side reactions (e.g., ester hydrolysis), then warm to room temperature.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen.

- Monitoring: Track progress via thin-layer chromatography (TLC) or LC-MS. Post-reaction, quench unreacted sulfonyl chloride with aqueous sodium bicarbonate .

Q. How can computational methods predict the compound’s pharmacokinetic properties for pharmacological studies?

- Answer: Use tools like SwissADME or Molinspiration to estimate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For instance, the ester and sulfonyl groups contribute to moderate hydrophilicity (TPSA ~90 Ų), suggesting potential blood-brain barrier permeability. Molecular docking studies can model interactions with targets like cyclooxygenase (COX) or phosphodiesterases, informed by structural analogs with anti-inflammatory activity .

Methodological Considerations

- Synthesis Optimization: For scale-up, replace column chromatography with recrystallization using ethyl acetate/hexane mixtures to improve cost efficiency .

- Crystallization Conditions: Screen solvents (e.g., methanol/water) and employ slow evaporation to grow diffraction-quality crystals .

- Data Validation: Cross-reference crystallographic results with spectroscopic data to ensure structural consistency. Use the CIF check tool in PLATON for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.